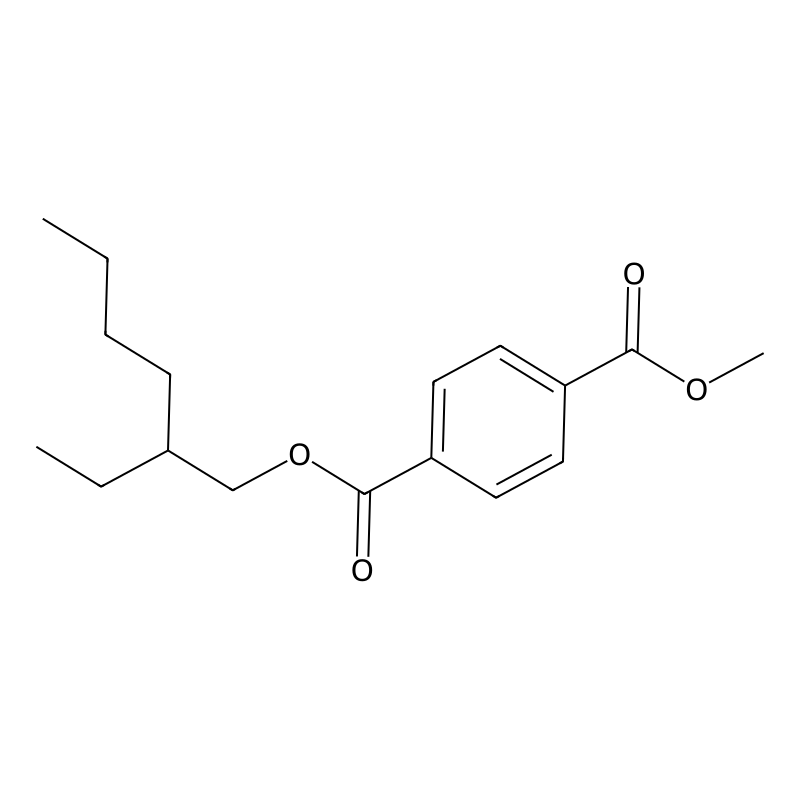2-Ethylhexyl methyl terephthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Ethylhexyl methyl terephthalate is an organic compound that serves as a plasticizer, particularly in the formulation of adhesives and sealants. It is characterized by its chemical structure, which consists of a terephthalate backbone esterified with 2-ethylhexanol and methyl groups. This compound is notable for its viscous, colorless liquid form and is often utilized in applications requiring flexibility and durability in materials.
The compound is structurally similar to other terephthalate-based plasticizers but distinguishes itself through its unique combination of functional groups, which influences its physical and chemical properties. As a non-phthalate plasticizer, it presents a favorable alternative to traditional phthalate esters, which have faced regulatory scrutiny due to potential health risks.
- Transesterification: This reaction occurs between dimethyl terephthalate and 2-ethylhexanol, leading to the formation of the diester:
- Direct Esterification: In this method, terephthalic acid reacts directly with 2-ethylhexanol, producing water as a byproduct:
These reactions are critical in determining the yield and purity of the final product.
The biological activity of 2-ethylhexyl methyl terephthalate has been assessed in various studies. Unlike traditional phthalates, this compound exhibits a reduced toxicity profile. Research indicates that it does not significantly metabolize into harmful monoesters, which are often responsible for toxicological effects associated with phthalates like di(2-ethylhexyl) phthalate.
In toxicity assessments involving animal models, no significant adverse effects were observed at high doses, suggesting a lower potential for reproductive and developmental toxicity compared to its phthalate counterparts . Furthermore, studies have indicated that it does not exhibit estrogenic activity or anti-androgenic effects in tested subjects .
The synthesis methods for 2-ethylhexyl methyl terephthalate primarily include:
- Transesterification: A common industrial process where dimethyl terephthalate reacts with 2-ethylhexanol under controlled conditions to produce the desired ester.
- Direct Esterification: This method involves reacting terephthalic acid with 2-ethylhexanol, which can be more straightforward but may require careful management of water removal during the reaction to drive equilibrium towards product formation.
Both methods are viable for producing high-purity plasticizers suitable for various applications.
The primary applications of 2-ethylhexyl methyl terephthalate include:
- Plasticization: Used extensively in polyvinyl chloride (PVC) formulations to enhance flexibility and workability.
- Adhesives and Sealants: Acts as a plasticizer in adhesives and sealants, improving their flow properties and mechanical strength.
- Coatings: Employed in coatings to provide improved durability and flexibility.
Due to its favorable safety profile compared to traditional phthalates, it is increasingly being adopted in consumer products.
Interaction studies involving 2-ethylhexyl methyl terephthalate have focused on its compatibility with other materials and its environmental impact. The compound has shown good compatibility with various polymers used in manufacturing processes. Additionally, studies evaluating its migration from products indicate minimal environmental risk compared to other plasticizers .
Furthermore, its metabolic pathway differs significantly from that of traditional phthalates, leading to lower bioaccumulation potential and reduced toxicity .
Several compounds share structural similarities with 2-ethylhexyl methyl terephthalate. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Key Characteristics |
|---|---|---|
| Di(2-ethylhexyl) terephthalate | C₆H₄(CO₂C₈H₁₇)₂ | Traditional phthalate; higher toxicity; regulated status |
| Diisononyl phthalate | C₉H₁₄(CO₂)₂ | Commonly used plasticizer; associated with health concerns |
| Di-n-butyl phthalate | C₁₄H₂₂O₄ | Known for high volatility; potential endocrine disruptor |
| Di(2-ethylhexyl) adipate | C₁₄H₂₆O₄ | Non-phthalate alternative; lower toxicity |
| Di(isoctyl) phthalate | C₂₈H₄₈O₄ | High plasticizing efficiency; regulatory concerns |
The uniqueness of 2-ethylhexyl methyl terephthalate lies in its reduced toxicity profile while maintaining effective plasticizing properties. Its ability to replace traditional phthalates without compromising performance makes it an attractive option in various applications.
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








